4-butoxy-N-(2-(2-methylthiazol-4-yl)ethyl)benzamide
Description
4-Butoxy-N-(2-(2-methylthiazol-4-yl)ethyl)benzamide is a benzamide derivative featuring a 4-butoxy substituent on the benzene ring and a 2-(2-methylthiazol-4-yl)ethyl group attached to the amide nitrogen. The compound’s molecular formula is C₁₉H₂₄N₂O₂S (calculated molecular weight: 344.47 g/mol). Its structure combines lipophilic (butoxy) and heterocyclic (thiazole) moieties, which are critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
4-butoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-3-4-11-21-16-7-5-14(6-8-16)17(20)18-10-9-15-12-22-13(2)19-15/h5-8,12H,3-4,9-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOCTGGPPXZAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-(2-methylthiazol-4-yl)ethyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-(2-methylthiazol-4-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-(2-methylthiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or substituted thiazoles.
Scientific Research Applications
4-butoxy-N-(2-(2-methylthiazol-4-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-(2-methylthiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
*Estimated based on (logP = 4.01 for thiophene analog).
†Estimated from molecular weight and substituent effects.
Key Observations:
- Lipophilicity : The target compound’s logP (~4.0) aligns with analogs like 4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide (logP = 4.01), suggesting comparable membrane permeability .
- Positional Isomerism: The butoxy group’s position (para in the target vs. ortho in 5f) significantly affects solubility and binding.
- Heterocycle Impact : Replacing thiazole with thiophene () or benzoimidazole () alters electronic properties and target specificity.
Pharmacological Activity
Antimicrobial Potential
- Thiazole-Containing Analogs : Compound 5f () exhibits broad-spectrum antimicrobial activity , attributed to the thiazole ring’s interaction with bacterial enzymes . The target compound’s thiazole moiety may confer similar properties.
- EthR Inhibition : 4-(2-Methylthiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide (, compound 4) inhibits Mycobacterium tuberculosis EthR, a transcriptional repressor. The trifluoropropyl group enhances binding affinity, suggesting that substituent bulkiness is critical for efficacy .
Antitumor Activity
Biological Activity
4-butoxy-N-(2-(2-methylthiazol-4-yl)ethyl)benzamide is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their potential therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
The compound features a butoxy group and a thiazole moiety, which contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets.
| Property | Details |
|---|---|
| Chemical Formula | CHNOS |
| Molecular Weight | 270.37 g/mol |
| CAS Number | 863512-55-4 |
The biological effects of this compound are mediated through various mechanisms:
- Target Interactions : The compound interacts with specific receptors and enzymes, modulating their activity.
- Biochemical Pathways : It influences multiple signaling pathways, which may include apoptosis and inflammatory responses.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits significant antimicrobial properties against various pathogens.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, possess notable antimicrobial activity:
- Bacterial Inhibition : The compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition.
Antitumor Activity
The compound's potential as an antitumor agent has been explored in various studies:
- In Vitro Studies : Cell line assays have demonstrated its ability to induce apoptosis in cancer cells.
- Mechanistic Insights : It may inhibit key oncogenic pathways involved in tumor growth and metastasis.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study evaluated the effectiveness of the compound against several bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus .
- Antitumor Mechanism Exploration :
- Inflammatory Response Modulation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
